molecular formula C13H18N2O2 B8138971 (4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine

(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8138971
M. Wt: 234.29 g/mol
InChI Key: XVASXYMEOKXDKT-YNEHKIRRSA-N
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Description

(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound that features a unique bicyclic structure with a pyridin-3-ylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine typically involves a multi-step process. One common method includes the cycloaddition of Huisgen 1,4-dipoles with dipoles generated from dimethyl acetylenedicarboxylate and pyridine . This reaction proceeds regioselectively, affording the desired product as a diastereomeric mixture.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyridin-3-ylmethoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)octahydrocyclopenta[b][1,4]oxazine is unique due to its specific stereochemistry and the presence of the pyridin-3-ylmethoxy group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4aS,7R,7aR)-7-(pyridin-3-ylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-10(8-14-5-1)9-17-12-4-3-11-13(12)16-7-6-15-11/h1-2,5,8,11-13,15H,3-4,6-7,9H2/t11-,12+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVASXYMEOKXDKT-YNEHKIRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1NCCO2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@H]1NCCO2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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